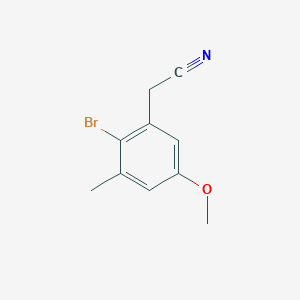

(2-Bromo-5-methoxy-3-methylphenyl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Bromo-5-methoxy-3-methylphenyl)acetonitrile” is a chemical compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 . It is used in various chemical reactions, including the high-temperature Heck coupling with ethyl acrylate .

Synthesis Analysis

The synthesis of this compound involves a high-temperature Heck coupling with ethyl acrylate . The reaction takes place in a high-pressure vessel and involves the use of palladium dichloride-bis-triphenylphosphine, tri-o-tolylphosphine, ethyl acrylate, triethylamine, and toluene . The yield of this reaction can vary from 30% to 75%, depending on factors such as catalyst purity, turnover, and reaction environment .Molecular Structure Analysis

The molecular structure of “(2-Bromo-5-methoxy-3-methylphenyl)acetonitrile” consists of a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring, along with an acetonitrile group .Chemical Reactions Analysis

One of the key reactions involving this compound is the high-temperature Heck coupling with ethyl acrylate . This reaction is carried out in a high-pressure vessel and involves the use of various reagents and catalysts . The product of this reaction is 3-(2-cyanomethyl-4-methoxy-6-tolyl)-acrylic acid ethyl ester .科学的研究の応用

Photolysis Studies and Radical Formation

- Photolysis and Alkyl Radicals: The study by Bales et al. (2001) investigated photolysis processes involving alkyl radicals containing beta-leaving groups. In their research, radicals underwent heterolytic fragmentation to generate olefin cation radicals. This study aids in understanding the behavior of radicals like those derived from (2-Bromo-5-methoxy-3-methylphenyl)acetonitrile under photolysis conditions (Bales et al., 2001).

Ring Transformation and Coupling Reactions

- Ring Transformation in Thiazoles: Kammel et al. (2017) explored the reaction of 3-bromooxindole with thioamides in acetonitrile, leading to products of ring transformation. This provides insights into how compounds like (2-Bromo-5-methoxy-3-methylphenyl)acetonitrile might behave in similar conditions (Kammel et al., 2017).

Electochemical Studies in Acetonitrile

- Electrochemical Reduction of Quinones: Research by Bautista-Martínez et al. (2003) involved the voltammetric study of quinones in acetonitrile. This study contributes to understanding the electrochemical behavior of complex organic molecules, relevant to the properties of (2-Bromo-5-methoxy-3-methylphenyl)acetonitrile (Bautista-Martínez et al., 2003).

Reductive Cleavage Mechanisms

- Electrochemical Reduction of Aryl Thiocyanates: Houmam et al. (2003) examined the electrochemical reduction of aryl thiocyanates in acetonitrile. They noted a change in reductive cleavage mechanisms, which could be relevant for understanding the reactivity of related compounds like (2-Bromo-5-methoxy-3-methylphenyl)acetonitrile (Houmam et al., 2003).

Crystallographic and Computational Studies

- Crystallographic Analysis of Carbonitrile Derivatives: A study by Swamy et al. (2020) on dihydrofuran carbonitrile derivatives demonstrated the coordinated compliance of chloro-methyl and bromo-methyl exchange rules. Such crystallographic and computational studies provide a framework for understanding the structural aspects of (2-Bromo-5-methoxy-3-methylphenyl)acetonitrile (Swamy et al., 2020).

Radical Cation Formation and Reactivity

- Formation and Reactivity of Aryl Enol Radical Cations: The generation and reactivity of aryl enol radical cations in solution were studied by Schepp (2004). This research is relevant for understanding the radical cation formation and its reactivity in molecules similar to (2-Bromo-5-methoxy-3-methylphenyl)acetonitrile (Schepp, 2004).

Antimicrobial Activity

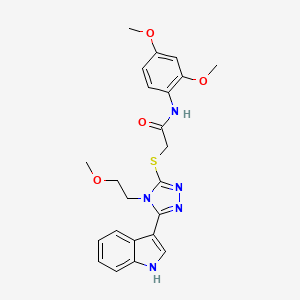

- Antimicrobial Activity of Indole Derivatives: The synthesis and evaluation of antimicrobial activities of indole derivatives, as described by Gadaginamath and Patil (2002), shed light on the potential biological activities of compounds structurally related to (2-Bromo-5-methoxy-3-methylphenyl)acetonitrile (Gadaginamath & Patil, 2002).

Radical Cyanomethylation and Arylation

- Fe-Promoted Radical Cyanomethylation/Arylation: Pan, Zhang, and Zhu (2015) discussed the radical cyanomethylation/arylation of arylacrylamides using acetonitrile. This study contributes to the understanding of C-H bond functionalization in complex organic molecules (Pan, Zhang, & Zhu, 2015).

Safety and Hazards

The safety data sheet for a similar compound, 2-bromo-3′-methoxyacetophenone, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

特性

IUPAC Name |

2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-7-5-9(13-2)6-8(3-4-12)10(7)11/h5-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPOPHQNRBKPNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)CC#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-5-methoxy-3-methylphenyl)acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2897091.png)

![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2897095.png)

![1,3,6,7-tetramethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897098.png)

![4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2897109.png)

![(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2897113.png)